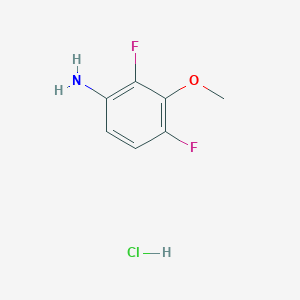

2,4-Difluoro-3-methoxyaniline;hydrochloride

CAS No.: 2287313-90-8

Cat. No.: VC4695948

Molecular Formula: C7H8ClF2NO

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287313-90-8 |

|---|---|

| Molecular Formula | C7H8ClF2NO |

| Molecular Weight | 195.59 |

| IUPAC Name | 2,4-difluoro-3-methoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H7F2NO.ClH/c1-11-7-4(8)2-3-5(10)6(7)9;/h2-3H,10H2,1H3;1H |

| Standard InChI Key | BWECVHNOKCSEFL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)N)F.Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The hydrochloride salt of 2,4-difluoro-3-methoxyaniline differs from its free base form by the addition of a hydrochloric acid moiety. Key structural attributes include:

The free base’s InChIKey (ISMLABQIDHXORP-UHFFFAOYSA-N) confirms its structural uniqueness, while the hydrochloride form’s increased molecular weight reflects the addition of hydrogen chloride.

Solubility and Stability

The free base is immiscible with water , but the hydrochloride salt exhibits improved aqueous solubility due to ionic interactions. Both forms are incompatible with strong oxidizing agents, necessitating storage in inert environments . The hydrochloride’s hygroscopic nature further mandates airtight packaging to prevent degradation .

Synthesis and Production

Laboratory-Scale Synthesis

The free base, 2,4-difluoro-3-methoxyaniline, is typically synthesized via nucleophilic aromatic substitution. One common route involves methoxylation of 2,4-difluoroaniline using methanol under reflux conditions with a base catalyst (e.g., sodium methoxide). Purification via vacuum distillation or recrystallization yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Industrial Manufacturing

Industrial production scales the aforementioned method, incorporating continuous-flow reactors for higher efficiency. Quality control measures include high-performance liquid chromatography (HPLC) to verify purity (>97%) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The electron-withdrawing fluorine atoms and methoxy group make this compound a versatile precursor in drug discovery. It is employed in synthesizing kinase inhibitors and antimicrobial agents, where its aromatic system facilitates π-π stacking interactions with biological targets .

Agrochemical Development

In agrochemistry, the hydrochloride salt is used to derivatize herbicides and pesticides. Its fluorine atoms enhance compound stability against metabolic degradation, prolonging field efficacy .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume